1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
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Overview
Description
1-(3-Chlorophenyl)-3-azabicyclo[310]hexane Hydrochloride is a chemical compound known for its unique bicyclic structure
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form corresponding pyrrolidines and piperidines.
Oxidation and Reduction: The bicyclic structure can be modified through oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the (3 + 2) annulation with cyclopropenes.
Common reagents used in these reactions include n-butyllithium, benzyl bromide, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.
Material Science: Its bicyclic framework can be utilized in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with molecular targets through its bicyclic structure. The compound’s reactivity is influenced by the strain in its bicyclic ring system, which can be released during chemical reactions, driving the formation of new products .
Comparison with Similar Compounds
Similar compounds to 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride include other azabicyclic compounds such as 1-azabicyclo[1.1.0]butane and 1-azabicyclo[2.1.1]hexane . These compounds share the strained bicyclic structure but differ in the size and substitution patterns of their rings. The unique feature of this compound is the presence of the 3-chlorophenyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWUEGEMDGIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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